Auriculatin
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Overview
Description
Auriculatin is a natural compound found in the leaves of the plant Rhododendron anthopogonoides. It has gained attention in recent years due to its potential use in scientific research. Auriculatin has been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Scientific Research Applications
Phospholipase C Inhibition and Antitumor Activity
Auriculatin has shown promising results as an inhibitor of phospholipase C (PLC) activity, as observed in a study where it demonstrated inhibitory effects on PLC in vitro and in platelet-derived growth factor-stimulated fibroblasts. Additionally, auriculatin exhibited moderate cytotoxicity against several human tumor cell lines, suggesting its potential use in cancer treatment (Oh et al., 1998).
Antihyperlipidemic Properties
Research has also explored the antilipase activity of compounds from Cassia auriculata, a plant where auriculatin is present. Findings indicate that these compounds, including auriculatin, could contribute to antihyperlipidemic effects due to their ability to inhibit pancreatic lipase (Habtemariam, 2013).
Antioxidant and Antimicrobial Effects
Auriculatin and related compounds have been studied for their potential antioxidant and antimicrobial properties. For instance, Auricularia auricula, which contains related compounds, has shown significant antioxidant activities and inhibitory effects on lipid peroxidation, indicating potential therapeutic uses in these areas (Acharya et al., 2004).
Cardiovascular Health
In the context of cardiovascular health, Auricularia auricula polysaccharides, which are related to auriculatin, have been investigated for their effects on heart antioxidant enzyme activities and left ventricular function in aged mice. This research suggests potential benefits in improving heart function and overall cardiovascular health (Wu et al., 2010).
properties
CAS RN |
20387-73-9 |
---|---|
Product Name |
Auriculatin |
Molecular Formula |
C25H24O6 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
7-(2,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one |
InChI |
InChI=1S/C25H24O6/c1-13(2)5-7-17-23-16(9-10-25(3,4)31-23)21(28)20-22(29)18(12-30-24(17)20)15-8-6-14(26)11-19(15)27/h5-6,8-12,26-28H,7H2,1-4H3 |
InChI Key |
IEKQCBVQJGWJRO-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=C(C=C(C=C4)O)O)O)C=CC(O2)(C)C)C |
Canonical SMILES |
CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=C(C=C(C=C4)O)O)O)C=CC(O2)(C)C)C |
Other CAS RN |
20387-73-9 |
synonyms |
NSC 285657; 7-(2,4-Dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methyl-2-butenyl)-2H,6H-benzo[1,2-b:5,4-b']dipyran-6-one |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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